molecular formula C25H18Cl2N4O2S2 B2942634 2,2'-(Methylenebis(sulfanediyl))bis(4-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile) CAS No. 370850-33-2

2,2'-(Methylenebis(sulfanediyl))bis(4-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile)

Cat. No.: B2942634
CAS No.: 370850-33-2
M. Wt: 541.47
InChI Key: VKOUTMOJGUIHEU-UHFFFAOYSA-N
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Description

2,2’-(Methylenebis(sulfanediyl))bis(4-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile) is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as sulfanediyl, chlorophenyl, and tetrahydropyridine

Preparation Methods

The synthesis of 2,2’-(Methylenebis(sulfanediyl))bis(4-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile) typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2,2’-(Methylenebis(sulfanediyl))bis(4-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Methylenebis(sulfanediyl))bis(4-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

When compared to similar compounds, 2,2’-(Methylenebis(sulfanediyl))bis(4-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile) stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

These comparisons highlight the versatility and potential of 2,2’-(Methylenebis(sulfanediyl))bis(4-(2-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile) in various scientific and industrial applications.

Properties

IUPAC Name

4-(2-chlorophenyl)-6-[[4-(2-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanylmethylsulfanyl]-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl2N4O2S2/c26-20-7-3-1-5-14(20)16-9-22(32)30-24(18(16)11-28)34-13-35-25-19(12-29)17(10-23(33)31-25)15-6-2-4-8-21(15)27/h1-8,16-17H,9-10,13H2,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOUTMOJGUIHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCSC2=C(C(CC(=O)N2)C3=CC=CC=C3Cl)C#N)C#N)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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